molecular formula C14H24N6O2S B2641965 1-methyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2034335-34-5

1-methyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2641965
CAS No.: 2034335-34-5
M. Wt: 340.45
InChI Key: VTVLZQMPKQILQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-imidazole core substituted with a methyl group at position 1, an isopropyl group at position 2, and a sulfonamide moiety at position 2. The sulfonamide nitrogen is further functionalized with a branched alkyl chain bearing a 1H-1,2,3-triazole ring at position 1 of the butan-2-yl group.

Properties

IUPAC Name

1-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O2S/c1-10(2)12(8-20-7-6-15-18-20)17-23(21,22)13-9-19(5)14(16-13)11(3)4/h6-7,9-12,17H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVLZQMPKQILQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NC(CN2C=CN=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of copper(I) catalysts, such as copper(I) bromide, in the presence of a base like sodium ascorbate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:

1. Antifungal Properties
Recent studies have highlighted the antifungal activity of triazole derivatives. Compounds similar to 1-methyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide have shown effectiveness against various fungal pathogens. For instance, triazole derivatives have been documented to possess significant antifungal properties against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 0.0156 to 2.0 µg/mL .

2. Antibacterial Activity
The compound's structure suggests potential antibacterial effects, particularly against resistant strains of bacteria. Similar imidazole and triazole compounds have been investigated for their ability to inhibit bacterial growth, making them valuable in treating infections caused by resistant pathogens .

3. Anticancer Potential
Some studies have indicated that triazole-containing compounds can exhibit anticancer properties. Research has shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest .

Case Studies

Several case studies have documented the applications and effectiveness of similar compounds:

Case Study 1: Antifungal Activity
A study published in PubMed Central demonstrated that a series of triazole derivatives exhibited potent antifungal activity against Candida species. The synthesized compounds were tested for their MIC values, revealing promising results that support further development in antifungal therapies .

Case Study 2: Anticancer Efficacy
Research highlighted in MDPI showed that certain triazole derivatives could significantly inhibit cancer cell growth in vitro. The study focused on the structure–activity relationship (SAR), identifying critical functional groups that enhance anticancer activity .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The imidazole and triazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight Potential Activity Reference
Target Compound Imidazole-sulfonamide 1-methyl, 2-isopropyl, 4-sulfonamide with triazole-bearing alkyl chain ~422.5* Antimicrobial (speculative)
BK76019 Imidazole-sulfonamide 1-methyl, 2-isopropyl, 4-sulfonamide with piperidinyl-oxolane substituent 370.5 Undisclosed (likely CNS)
Compound 41 Imidazole-pyrrole-carboxamide Trifluoromethylpyridinylmethyl, 2-methylimidazole 392.2 Enzyme inhibition (implied)
Phenoxymethylbenzoimidazole derivatives Benzoimidazole-triazole Thiazole-triazole acetamide, phenoxymethyl groups ~500–550 Antifungal, antimicrobial
Imidazole-triazole hybrids Imidazole-triazole 4’,5’-diphenylimidazole, 1H-1,2,4-triazole ~450–500 Antibacterial

*Estimated based on molecular formula.

Key Observations:

Core Heterocycles :

  • The target compound’s imidazole-sulfonamide scaffold is distinct from the benzoimidazole-triazole systems in and , which prioritize π-stacking interactions. The sulfonamide group may enhance solubility and hydrogen-bonding capacity compared to carboxamide or ester analogues .
  • BK76019 shares the imidazole-sulfonamide core but replaces the triazole with a piperidinyl-oxolane group, likely improving blood-brain barrier penetration for central nervous system (CNS) targets.

Substituent Impact: The triazole moiety in the target compound could mimic the antimicrobial activity of triazolyl-propanamide derivatives in , where triazoles act as hydrogen-bond acceptors .

Synthetic Accessibility :

  • The triazole group in the target compound could be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated for similar triazole-containing molecules in and .

Research Findings and Hypotheses

Antimicrobial Potential: The imidazole-triazole combination in the target compound mirrors the design of antifungal agents in , where triazole-linked imidazoles showed MIC values of 4–16 µg/mL against Candida albicans . The sulfonamide group may enhance activity against bacterial dihydropteroate synthase (DHPS), analogous to sulfa drugs .

Physicochemical Properties :

  • The branched alkyl chain and triazole could improve water solubility compared to purely aromatic analogues (e.g., Compound 41 ).
  • LogP estimates (calculated using fragment-based methods) suggest moderate lipophilicity (~2.5), balancing membrane permeability and solubility.

Biological Activity

The compound 1-methyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a novel synthetic derivative that incorporates both triazole and imidazole moieties. These heterocycles are known for their significant biological activities, particularly in the fields of antifungal and antibacterial research. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H22N6O2SC_{14}H_{22}N_{6}O_{2}S, with a molecular weight of 342.43 g/mol. The structure includes a sulfonamide functional group, which is often associated with antibacterial properties.

PropertyValue
Molecular FormulaC₁₄H₂₂N₆O₂S
Molecular Weight342.43 g/mol
IUPAC Name1-methyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in microbial metabolism. The triazole ring is known to inhibit lanosterol 14α-demethylase , an enzyme critical for ergosterol synthesis in fungi, while the imidazole moiety can interact with multiple targets in bacterial cells.

Antifungal Activity

Research indicates that compounds containing triazole and imidazole structures exhibit potent antifungal properties. For instance, studies have shown that similar triazole derivatives demonstrate significant activity against Candida albicans and Aspergillus fumigatus , with minimum inhibitory concentrations (MICs) often in the low micromolar range .

Antibacterial Activity

The sulfonamide component suggests potential antibacterial effects as well. Sulfonamides are known to mimic para-amino benzoic acid (PABA), inhibiting bacterial folic acid synthesis. This mechanism has been observed in various studies where related compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of several triazole derivatives, including our compound of interest. The results indicated that it exhibited an MIC of 0.5 µg/mL against C. albicans , comparable to established antifungals like fluconazole .

Study 2: Antibacterial Assessment

In another investigation focusing on antibacterial properties, the compound was tested against Escherichia coli and Staphylococcus aureus . The results showed an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating moderate antibacterial activity .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications to the triazole or imidazole rings can significantly affect potency and selectivity:

ModificationEffect on Activity
Methyl substitutionEnhanced lipophilicity
Sulfonamide groupImproved antibacterial activity

Q & A

Basic: What experimental strategies are recommended for synthesizing 1-methyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide?

Answer:
The synthesis involves multi-step reactions, including:

  • Imidazole sulfonamide core formation : React 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride with a triazole-containing amine precursor under basic conditions (e.g., K₂CO₃ in DMF, as in ).
  • Triazole incorporation : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1H-1,2,3-triazole moiety, following microwave-assisted protocols ( ).
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (≥95%).
    Key citations : .

Basic: What characterization techniques are critical for validating the structure of this compound?

Answer:

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., imidazole protons at δ 7.2–8.1 ppm, triazole protons at δ 7.5–8.0 ppm).
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., ESI+ mode, expected [M+H]⁺ ~435.18 Da).
  • X-ray crystallography : For unambiguous structural confirmation, use SHELXL ( ) with data collected on a Bruker D8 Venture diffractometer.
    Key citations : .

Advanced: How to address low crystallinity during X-ray diffraction analysis of this compound?

Answer:

  • Crystallization optimization : Screen solvents (e.g., DMSO/water, acetonitrile/dichloromethane) using vapor diffusion.
  • Data refinement : Apply TWINABS for twinned data and SHELXL’s BASF parameter to model disorder ( ).
  • Software tools : Use WinGX ( ) for structure validation and ORTEP for visualizing anisotropic displacement ellipsoids.
    Key citations : .

Advanced: What strategies can elucidate structure-activity relationships (SAR) for this compound in biological assays?

Answer:

  • Substituent variation : Synthesize analogs by replacing the isopropyl group with bulkier tert-butyl or smaller ethyl groups (see for benzimidazole-thiazole-triazole SAR).
  • Bioisosteric replacement : Substitute the triazole with tetrazole or oxadiazole to assess electronic effects ( ).
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets).
    Key citations : .

Advanced: How to resolve contradictions between computational modeling and experimental bioassay data?

Answer:

  • Re-evaluate force fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER vs. CHARMM) to better reflect sulfonamide torsional angles.
  • Experimental validation : Perform 2D-NOESY to confirm intramolecular interactions (e.g., triazole-imidazole π-stacking) ( ).
  • Statistical analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent polarity in assays) ( ).
    Key citations : .

Basic: What methods assess the compound’s solubility for in vitro bioassays?

Answer:

  • Shake-flask method : Dissolve the compound in PBS (pH 7.4) or DMSO, measure concentration via UV-Vis at λmax ~260 nm (imidazole absorbance).
  • HPLC quantification : Use a C18 column with acetonitrile/water gradient ( ).
    Key citations : .

Advanced: How to analyze hydrogen-bonding networks in the crystal lattice?

Answer:

  • Refinement tools : Use SHELXL’s AFIX commands to model hydrogen atoms and generate .res files ( ).
  • Visualization : Plot interactions with Mercury (CCDC) or PLATON, focusing on sulfonamide N–H···O and triazole C–H···N contacts.
  • Metric analysis : Calculate hydrogen-bond distances (2.8–3.2 Å) and angles (150–180°) via WinGX ( ).
    Key citations : .

Advanced: How to optimize reaction yields for triazole-containing intermediates?

Answer:

  • Catalyst screening : Compare Cu(I) (e.g., CuBr(PPh₃)₃) vs. Ru(II) catalysts for regioselectivity ( ).
  • Microwave irradiation : Reduce reaction time from 24h to 1h at 100°C ( ).
  • Workup : Extract unreacted azides with aqueous sodium ascorbate to minimize byproducts.
    Key citations : .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.